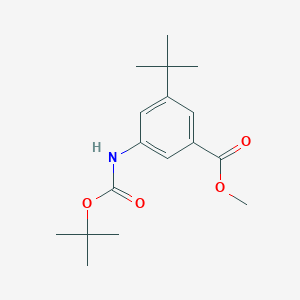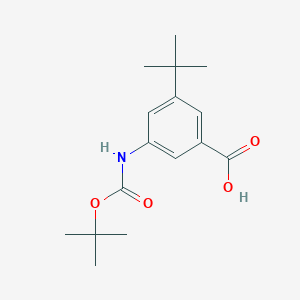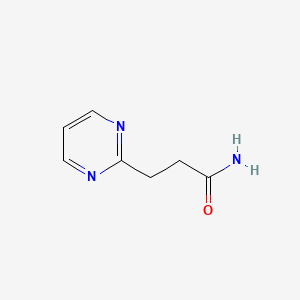
6-Ethynylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynylpyrazin-2-amine is an organic compound with the molecular formula C6H5N3 It is a derivative of pyrazine, characterized by the presence of an ethynyl group at the 6th position and an amino group at the 2nd position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with pyrazine, which undergoes bromination to form 6-bromopyrazine-2-amine.
Sonogashira Coupling: The 6-bromopyrazine-2-amine is then subjected to a Sonogashira coupling reaction with acetylene gas in the presence of a palladium catalyst and copper iodide as a co-catalyst. This reaction introduces the ethynyl group at the 6th position of the pyrazine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethynylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-substituted pyrazine derivatives.
Applications De Recherche Scientifique
6-Ethynylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Ethynylpyrazin-2-amine is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and amino functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
6-Ethynylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-Ethynylpyrimidin-2-amine: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness: 6-Ethynylpyrazin-2-amine is unique due to the presence of both an ethynyl group and an amino group on the pyrazine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
IUPAC Name |
6-ethynylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-8-4-6(7)9-5/h1,3-4H,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZGUZCBXGKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B8184560.png)












